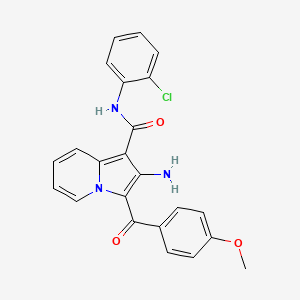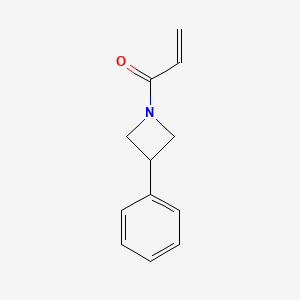![molecular formula C14H14N2O2S3 B2790256 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine CAS No. 1219914-30-3](/img/structure/B2790256.png)
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, also known as MTA, is a chemical compound that belongs to the class of benzothiazole compounds. MTA has been studied in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Wirkmechanismus
The mechanism of action of 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine involves the inhibition of various cellular pathways that are involved in cancer cell growth and survival. This compound can induce apoptosis by activating the caspase pathway and by downregulating the expression of anti-apoptotic proteins. This compound can also induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and by upregulating the expression of cell cycle inhibitors. In addition, this compound can inhibit the activity of various enzymes that are involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. This compound can also inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. In neuronal cells, this compound can protect against oxidative stress and inflammation, leading to the prevention of neurodegeneration. In addition, this compound can inhibit the growth of bacteria and fungi, leading to the prevention of infections.
Vorteile Und Einschränkungen Für Laborexperimente
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has several advantages for lab experiments, including its high purity and stability, its relatively low cost, and its compatibility with various assays and techniques. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the research on 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, including the development of more efficient synthesis methods, the optimization of its anticancer properties, the investigation of its potential use in combination with other drugs, and the exploration of its applications in other fields, such as neuroprotection and infection control. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in cancer cells and other cell types.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to have anticancer, neuroprotective, antibacterial, and antifungal properties, and its mechanism of action involves the inhibition of various cellular pathways that are involved in cancer cell growth and survival. Further studies are needed to explore the potential of this compound in other fields and to identify its molecular targets in different cell types.
Synthesemethoden
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine can be synthesized through a multistep process involving the reaction of 2-aminobenzenethiol with 2-bromoethyl methyl sulfone in the presence of a base, followed by the condensation of the resulting intermediate with 2-bromoethyl thiophene-2-carboxylate in the presence of a catalyst. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method of this compound has been optimized to improve the yield and purity of the final product, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential application as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. In addition, this compound has been investigated for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
6-methylsulfonyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S3/c1-21(17,18)11-4-5-12-13(9-11)20-14(16-12)15-7-6-10-3-2-8-19-10/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDBLPKIOSKVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2790178.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2790179.png)




![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)

![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)
![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)